delta(7)-Stigmastenol
Description
Precursor Pathways (Isoprenoid Biosynthesis)
The foundation for all sterol synthesis, including that of delta(7)-stigmastenol, lies in the isoprenoid biosynthesis pathway. acs.orgnih.gov This ancient and conserved pathway generates the universal five-carbon (C5) precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov In plants, two distinct pathways contribute to the isoprenoid precursor pool: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. acs.orgoup.com
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. nih.govresearchgate.net A series of phosphorylations and a decarboxylation reaction convert mevalonate into IPP. nih.gov
Sequential head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15). acs.orgmdpi.com Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene (B77637) synthase to produce the C30 triterpenoid (B12794562), squalene. oup.commdpi.com Squalene represents a critical branch point, directing carbon flux towards the synthesis of sterols and other triterpenoids. researchgate.net
The subsequent step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction that introduces the first oxygen atom into the sterol backbone and is a prerequisite for the cyclization reactions that follow. nih.gov
Enzymatic Steps and Key Enzymes in Plants
The transformation of the linear 2,3-oxidosqualene into the complex tetracyclic structure of this compound involves a cascade of enzymatic reactions, including cyclization, methylation, demethylation, isomerization, reduction, and desaturation.
In contrast to fungi and animals which utilize lanosterol (B1674476) as the initial cyclization product, the primary pathway for sterol biosynthesis in plants proceeds through cycloartenol (B190886). scispace.comnih.govresearchgate.net The enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol, a pentacyclic triterpenoid characterized by a cyclopropane (B1198618) ring between C-9 and C-19. nih.govnih.gov While plants do possess lanosterol synthase (LAS) genes, the cycloartenol-mediated pathway is the dominant route for the production of major phytosterols (B1254722). scispace.comnih.gov
Following its synthesis, cycloartenol undergoes a series of modifications. A key step is the opening of the cyclopropane ring, which is catalyzed by cyclopropyl (B3062369) sterol isomerase (CPI). oup.com
A defining feature of plant sterol biosynthesis is the alkylation of the side chain at the C-24 position. This is accomplished by two types of S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs). wiley.commdpi.com
SMT1: The first methylation is catalyzed by SMT1, which transfers a methyl group to cycloartenol to form 24-methylenecycloartenol. nih.govmdpi.com This reaction is a crucial branching point, directing metabolites towards the synthesis of 24-alkylated sterols. nih.gov
SMT2: The second methylation is unique to plants and some algae and is catalyzed by SMT2. wiley.com This enzyme adds a second methyl group, leading to the formation of 24-ethyl sterols. oup.com The activity of SMT1 and SMT2 is critical in determining the ratio of campesterol (B1663852) (a 24-methylsterol) to sitosterol (B1666911) (a 24-ethylsterol), which has significant implications for plant development. researchgate.net The smt2 smt3 double mutant in Arabidopsis shows a severe dwarf phenotype due to the lack of C24-ethylsterols. nih.govwiley.com
After the initial cyclization and side-chain alkylation, the sterol core undergoes extensive modification. This includes the removal of two methyl groups at the C-4 position and one at the C-14 position.
C-4 Demethylation (SMO2): In plants, the two methyl groups at C-4 are removed in separate steps by distinct enzyme complexes. oup.comnih.gov The sterol 4α-methyl oxidase (SMO) family is central to this process. SMO1 is involved in the first demethylation, while SMO2 participates in the second demethylation, acting on 4α-methyl-Δ⁷-sterols like 24-methylenelophenol (B75269) and 24-ethylidenelophenol. researchgate.netresearchgate.netnih.gov
Isomerization (HYD1): The isomerization of the double bond from the Δ⁸ to the Δ⁷ position is a critical step and is catalyzed by the Δ⁸,Δ⁷-sterol isomerase, also known as HYDRA1 (HYD1). researchgate.netomicsonline.org
Desaturation (STE1): The introduction of a double bond at the C-5 position is carried out by the Δ⁷-sterol-C5-desaturase, also known as STE1 or DWARF7. researchgate.netnih.gov This enzyme converts Δ⁷-sterols into their corresponding Δ⁵,⁷-sterol intermediates. researchgate.netnih.gov Mutants deficient in STE1 accumulate Δ⁷-sterols. nih.gov
The final steps in the pathway involve a series of reductions and desaturations to produce the mature sterol.
Δ⁷-Reduction (DWF5): The Δ⁵,⁷-sterol-Δ⁷-reductase, encoded by the DWARF5 (DWF5) gene, catalyzes the reduction of the Δ⁷ double bond to form a Δ⁵-sterol. nih.govbiorxiv.org
Δ²⁴-Reduction (DWF1): The reduction of the Δ²⁴ double bond in the side chain is catalyzed by the Δ²⁴-sterol-Δ²⁴-reductase, encoded by the DIMINUTO/DWARF1 (DIM/DWF1) gene. researchgate.netnih.govbiorxiv.org This enzyme is crucial for the synthesis of both campesterol and β-sitosterol. biorxiv.org
C-22 Desaturation (CYP710A): The conversion of β-sitosterol to stigmasterol (B192456) and other Δ²²-unsaturated sterols is catalyzed by a C-22 desaturase, which is a member of the cytochrome P450 family, specifically the CYP710A subfamily. researchgate.netbiorxiv.orgfrontiersin.orgresearchgate.netnih.gov The formation of delta(7)-avenasterol from 24-ethylidenelophenol is assisted by the enzyme SMO2. researchgate.net Subsequently, the enzyme DWF5 acts on 5-dehydroavenasterol to produce isofucosterol. researchgate.net Finally, DWF1 acts on isofucosterol to synthesize β-sitosterol, which can then be converted to stigmasterol by CYP710A. researchgate.net
The pathway leading to this compound involves the action of a Δ⁷-reductase on a Δ⁵,⁷-stigmastadienol precursor. The precise ordering and interplay of these final enzymatic steps can vary slightly between different plant species and tissues, contributing to the diversity of sterol profiles observed in nature.
Comparative Sterol Biogenesis Across Eukaryotic Lineages
While the early stages of isoprenoid synthesis are broadly conserved, the post-squalene portion of the sterol biosynthetic pathway exhibits significant divergence across eukaryotic kingdoms. nih.govresearchgate.net
Fungi: Primarily synthesize ergosterol (B1671047). Their pathway utilizes lanosterol as the initial cyclization product and involves a unique set of desaturases and reductases. frontiersin.org Fungi possess an SMT1 enzyme for the C-24 methylation but lack the SMT2-type enzyme found in plants. oup.com
Animals: Synthesize cholesterol, also starting from lanosterol. frontiersin.org The regulation of cholesterol biosynthesis in mammals is a well-studied process involving feedback mechanisms and the SREBP family of transcription factors. researchgate.netnih.govcam.ac.uk
Plants: As detailed above, the plant pathway is distinguished by the use of cycloartenol as the primary cyclization product and the two-step methylation at C-24 leading to C-24 methyl and C-24 ethyl sterols. oup.comwiley.com This results in a complex mixture of phytosterols, including campesterol, sitosterol, and stigmasterol, in addition to cholesterol. oup.comfrontiersin.org
Algae: Exhibit diverse sterol profiles. Some algae, like plants, utilize the cycloartenol pathway, while others have pathways that more closely resemble those of fungi or have unique variations. oup.com
This diversity in sterol end products and biosynthetic pathways reflects the distinct evolutionary trajectories and the varied functional requirements of membranes in different eukaryotic lineages.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23?,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
YSKVBPGQYRAUQO-MNMXQYNKSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |
Origin of Product |
United States |
Occurrence and Natural Distribution
Distribution Across Biological Kingdoms
Delta(7)-stigmastenol is a common sterol in the plant kingdom, found in various tissues of angiosperms. frontiersin.org While typically not the most abundant sterol, its presence is significant in many species. For instance, in sunflower (Helianthus annuus), this compound can constitute a notable portion of the total phytosterols (B1254722), with concentrations varying from 7.6% to 17.2%. researchgate.net Similarly, in a study of wild Helianthus species, the content of this compound ranged from 1.1% to 20.3% of total phytosterols. In olive (Olea europaea) oil, this compound is present, and its concentration is a quality parameter. researchgate.net The sterol profile of Arabidopsis thaliana reveals the presence of delta(7)-sterols, which are precursors to the more abundant delta(5)-sterols like campesterol (B1663852) and sitosterol (B1666911). nih.gov Specifically, a mutant of Arabidopsis thaliana, designated ste1-1, accumulates high levels of Δ7-sterols because it is impaired in the Δ7-sterol-C5-desaturation step. nih.gov Another study on Arabidopsis showed that the accumulation of sterols, including intermediates like delta(7)-sterols, is organ-specific. biorxiv.org
The biosynthesis of this compound is part of the broader plant sterol pathway. The enzyme Δ7-sterol-C5-desaturase, encoded by the STE1 gene, is responsible for converting Δ7-sterols into Δ5,7-sterols. researchgate.net A deficiency in this enzyme leads to the accumulation of delta(7)-sterols. nih.gov
Table 1: this compound Content in Various Angiosperms
| Plant Species | Tissue/Product | This compound Content (% of total phytosterols) | Reference |
|---|---|---|---|
| Sunflower (Helianthus annuus) | Seed Oil | 7.6% - 17.2% | researchgate.net |
| Wild Sunflower (Helianthus spp.) | 1.1% - 20.3% | ||
| Olive (Olea europaea) | Oil | Present (quality marker) | researchgate.net |
| Arabidopsis thaliana (ste1-1 mutant) | Accumulates Δ7-sterols | nih.govnih.gov |
This compound and other delta(7)-sterols are also found in various algal species. The sterol composition in algae is diverse and can be influenced by numerous factors. marineagronomy.org For example, the microalga Schizochytrium sp. (strain CABIO-A-2) produces oil containing this compound. wiley.com In another oleaginous microalga, Nannochloropsis oceanica, the sterol biosynthetic pathway leads to the production of various phytosterols, with cholesterol being the major product. nih.gov The biosynthesis of sterols in many algae proceeds via cycloartenol (B190886), similar to plants. researchgate.net The sterol profile of microalgae is species-specific and can be manipulated through culture conditions. frontiersin.org
While ergosterol (B1671047) is the predominant sterol in most fungi, some species have been reported to produce other sterols. researchgate.net For instance, oil derived from the fungus Mortierella alpina has been analyzed for its sterol composition, though this compound was not detected in the specific analysis cited. fda.gov The biosynthesis of sterols in fungi typically proceeds through the lanosterol (B1674476) pathway, which differs from the cycloartenol pathway in plants and some algae. frontiersin.org
Factors Influencing this compound Accumulation in Biological Systems
Genotype and Genetic Variation
Genetic makeup plays a crucial role in determining the sterol profile of an organism, including the concentration of this compound. In sunflower, for example, significant genetic variation exists for the content and composition of phytosterols. researchgate.net Studies have shown that the effect of genotype is significant for the concentration of most phytosterols, including this compound. researchgate.net This suggests a strong genetic basis for its production, offering potential for selective breeding to modify its levels. researchgate.net In Arabidopsis thaliana, mutations in specific genes, such as STE1 (also known as DWF7), which encodes the Δ7-sterol-C5-desaturase, directly lead to the accumulation of delta(7)-sterols. nih.govnih.govnih.gov
Environmental Conditions
Environmental factors can significantly impact the accumulation of this compound. In olive oil, several detrimental conditions have been observed to increase its levels. These include olive fly infestation, prolonged storage of olives before processing, and higher temperatures during olive pressing. researchgate.net The type of soil has also been shown to have an effect, with higher levels of this compound found in oil from olives grown in red clay soil compared to white lime soil. researchgate.net Furthermore, the crop year, which encompasses a range of environmental variables, has been identified as a major factor influencing the sterol composition in Empeltre olive oils, including this compound. researchgate.net
In microalgae, environmental parameters such as light intensity, temperature, and nutrient availability are known to modulate the biosynthesis and accumulation of sterols. frontiersin.org These factors can lead to significant variations in the sterol profile, highlighting the plasticity of these organisms in response to their environment. researchgate.net
Table 2: Factors Influencing this compound Levels in Olive Oil
| Factor | Effect on this compound Level | Reference |
|---|---|---|
| Olive Fly Infestation | Increase | researchgate.net |
| Prolonged Olive Storage | Increase | researchgate.net |
| Higher Pressing Temperature | Increase | researchgate.net |
| Soil Type (Red Clay vs. White Lime) | Higher in Red Clay | researchgate.net |
| Crop Year | Significant Influence | researchgate.net |
Developmental Stages and Plant Maturation
The concentration of this compound in plants is not static and can fluctuate during different developmental stages and as the plant matures. Research on olive trees, for example, has shown that the relative amount of this compound can increase as the harvest is delayed. researchgate.net In one study on the 'Soury' olive variety, delaying the harvest time led to an increase in the relative percentage of ∆7-stigmastenol, among other sterols. researchgate.net
Conversely, another study on Palestinian olive oil found that later harvesting dates resulted in lower levels of this compound. scialert.net This suggests that the relationship between maturation and this compound content can be influenced by various factors, including olive variety and environmental conditions. scialert.netresearchgate.net The maturity index of the olive fruit has been identified as a key factor affecting the levels of this compound. scialert.net For instance, in 'Koroneiki' olives, significant changes in various chemical components, which would include the sterol profile, were observed at different maturity indices. mdpi.com
Plant sterols, in general, play crucial roles in plant growth and development, including processes like seed germination, cell division and expansion, and reproductive growth. nih.govnih.gov The biosynthesis of these sterols is a complex process, and the levels of intermediates and end-products can be influenced by the plant's developmental stage. nih.govresearchgate.net
Post-Harvest and Processing Effects (e.g., Oil Refining, Roasting)
The concentration of this compound can be significantly altered by post-harvest handling and processing methods.
Oil Refining: The refining of vegetable oils is a multi-step process that can lead to an increase in the concentration of this compound. researchgate.net Studies on olive pomace oil have demonstrated that the chemical refining process, which includes neutralization, bleaching, and deodorization, substantially increases the this compound content. researchgate.net
During neutralization with sodium hydroxide (B78521), a portion of β-sitosterol can be converted to this compound through the migration of a double bond. The bleaching process can further elevate its concentration, which then tends to remain stable during the final deodorization phase. In one study, the concentration of this compound in olive pomace oil increased from a reference value of 0.38% to between 0.54% and 0.79% in crude and refined oils. The International Olive Council (IOC) has set a limit of ≤0.5% for this compound in olive oils. internationaloliveoil.org
Roasting: The roasting of seeds can also impact the sterol profile of the resulting oil. In a study on oyster nut (Telfairia pedata) seeds, the oil obtained from roasted seeds had a total sterol content that was double that of the oil from unroasted seeds. researchgate.net While the fatty acid composition remained unchanged, the relative percentage of this compound was slightly higher in the oil from roasted seeds (23.93%) compared to unroasted seeds (23.12%). researchgate.net
Research on pumpkin seeds has also shown that the roasting process, particularly at temperatures above 120°C, significantly promotes the formation of Δ7-oxysterols, which are oxidation products of Δ7-phytosterols like this compound. nih.gov
Post-Harvest Storage: The conditions and duration of post-harvest storage of fruits before oil extraction can also influence this compound levels. For olives, storage in bags has been shown to result in slightly higher levels of this compound compared to storage in boxes, with levels increasing with longer storage times. scialert.net This increase during storage is thought to be related to the oxidation of other sterols. scialert.net
The following table summarizes the effects of different processing methods on this compound content in various plant oils.
| Processing Step | Plant Source | Effect on this compound | Reference |
| Oil Refining | Olive Pomace Oil | Significant Increase | researchgate.net |
| Roasting | Oyster Nut Seeds | Slight Increase in Relative % | researchgate.net |
| Roasting | Pumpkin Seeds | Formation of Δ7-oxysterols | nih.gov |
| Post-Harvest Storage | Olives | Increase with storage time | scialert.net |
It is evident that post-harvest and processing procedures can have a profound impact on the final concentration of this compound in food products. These changes are critical to consider, especially in the context of quality control and adherence to international standards for edible oils. oliveoiltimes.comthescipub.com
Biosynthesis and Metabolic Pathways
Transcriptomic and Metabolomic Insights into Biosynthetic Regulation
The regulation of delta(7)-stigmastenol biosynthesis is intricately linked to the expression of specific genes and the resulting metabolic landscape within the plant. Modern "omics" technologies, such as transcriptomics and metabolomics, have provided powerful tools to unravel these complex regulatory networks. wiley.comnih.govfrontiersin.orgmdpi.com
Integrative analyses of metabolomic and transcriptomic data have become instrumental in identifying the genes and metabolic pathways crucial for the synthesis of various plant compounds, including sterols. nih.govmdpi.comnih.gov Studies in various plants, though not always focused directly on this compound, highlight a common regulatory theme where the accumulation of specific metabolites is closely correlated with the transcriptional levels of the genes involved in their synthesis. wiley.com For instance, research in Brassica napus demonstrated that the dynamic changes in metabolite levels, including phytosterols (B1254722), were consistent with the expression patterns of their related biosynthetic genes. wiley.com
Key transcription factor families, such as WRKY, MYC, and ERF, have been identified as primary regulators of phytosterol biosynthesis in several plant species. wiley.comnih.gov These transcription factors can modulate the expression of downstream structural genes that encode the enzymes directly responsible for the steps in the sterol biosynthetic pathway.
Table 1: Key Gene Families and Enzymes in Phytosterol Biosynthesis
| Gene/Enzyme Family | Function in Sterol Biosynthesis | Reference |
|---|---|---|
| SMT (Sterol Methyltransferase) | Catalyzes the alkylation of the sterol side chain, a key step in differentiating plant sterols. SMT1 and SMT2 are involved in the first and second methylation steps, respectively. | nih.gov |
| CYP51 (Sterol 14α-demethylase) | Removes the methyl group at the C-14 position, a crucial step in converting cycloartenol (B190886) to other phytosterols. | wiley.comfrontiersin.org |
| DWF5/STE1 (Sterol Δ7-Reductase/Δ7-Sterol-C5-Desaturase) | DWF5 is a Δ7-reductase, while STE1/DWF7 introduces a double bond at the C-5 position of Δ7-sterols. | pomics.comnih.gov |
| DWF1 (Δ24-Sterol Reductase) | Catalyzes the C-24 reduction, a key final step in the biosynthesis of major plant sterols like β-sitosterol. | nih.govpomics.com |
| CYP710 (C22-Sterol Desaturase) | Responsible for introducing a double bond at C-22, notably converting β-sitosterol into stigmasterol (B192456). | nih.govbiorxiv.org |
Branch Points and Interconversions with Other Sterols (e.g., Beta-Sitosterol, Delta-7-Avenasterol)
The biosynthesis of this compound is situated within a branched and interconnected pathway, sharing precursors and enzymes with other major phytosterols like β-sitosterol and Δ7-avenasterol. researchgate.netnih.gov The metabolic fate of a particular precursor is often determined at key branch points, which are regulated by the activity of specific enzymes. nih.gov
The central pathway of phytosterol synthesis diverges after the formation of 24-methylenelophenol (B75269), leading to two main branches for 24-methyl sterols (like campesterol) and 24-ethyl sterols (like β-sitosterol and stigmasterol). pomics.com The enzyme Sterol Methyltransferase 2 (SMT2) plays a crucial role at this juncture. nih.govpomics.com
The direct precursor to β-sitosterol is isofucosterol. biorxiv.org The conversion involves a C-24 reduction catalyzed by the enzyme DWARF1 (DWF1). pomics.combiorxiv.org β-sitosterol, a Δ5-sterol, is structurally very similar to this compound, a Δ7-sterol. The primary difference is the location of the double bond in the B-ring of the sterol nucleus. While biosynthetic pathways typically involve specific enzymes for creating these double bonds, interconversion can also occur under certain conditions. For instance, during industrial processing like the chemical refining of vegetable oils, high temperatures and alkaline conditions can cause a migration of the double bond from the C-5 position to the C-7 position, leading to the formation of this compound from β-sitosterol. researchgate.netresearchgate.net
The relationship with Δ7-avenasterol is also significant. The enzyme DWARF7/STE1 (a delta-7 sterol C-5 desaturase) is responsible for introducing a C-5 double bond into Δ7-sterols. pomics.comnih.gov Conversely, the enzyme DWARF5 acts as a sterol delta-7 reductase. nih.govbiorxiv.org These enzymes are part of a system that manages the saturation state of the sterol B-ring. In one part of the pathway, enzymes DWF7, DWF5, and DWF1 work in sequence to synthesize sitosterol (B1666911) from Δ7-avenasterol. nih.govbiorxiv.org This highlights the close metabolic proximity and potential for interconversion between these different sterol species.
Table 2: Key Sterols and Their Relationship in the Biosynthetic Pathway
| Compound | Class | Role / Relationship | Reference |
|---|---|---|---|
| β-Sitosterol | Δ5-Sterol | A major plant sterol. Can be a precursor to stigmasterol and can be isomerized to Δ7-stigmastenol under certain conditions. | nih.gov |
| Δ7-Avenasterol | Δ7-Sterol | A precursor in the biosynthetic pathway leading to sitosterol. | nih.govbiorxiv.org |
| Isofucosterol | Sterol Intermediate | The direct precursor to β-sitosterol. | biorxiv.org |
| Campesterol (B1663852) | Δ5-Sterol | A major plant sterol synthesized via a parallel pathway to β-sitosterol. Also a precursor to brassinosteroids. | nih.gov |
| Stigmasterol | Δ5-Sterol | Synthesized from β-sitosterol via C-22 desaturation by CYP710 enzymes. | nih.govbiorxiv.org |
Biological Roles and Functions in Organisms Non Human Systems
Structural Contributions to Cellular Membranes
Delta(7)-stigmastenol is an essential structural component of cellular membranes in plants, influencing their physical properties and organization. researchgate.net
Phytosterols (B1254722), including this compound, are integral to controlling membrane fluidity and permeability. researchgate.netresearchgate.net They stabilize the phospholipid bilayers of cell membranes. researchgate.net The presence and composition of sterols like this compound are critical for maintaining membrane integrity, which in turn affects plant growth and development. The regulation of membrane fluidity and permeability by sterols is a key function in all eukaryotic organisms. researchgate.netresearchgate.net
The interaction between different lipid components, including sterols, is crucial for membrane function. For instance, plant plasma membranes, which are rich in polyunsaturated fatty acids, rely on sterols and sphingolipids to adapt to abiotic stresses. nih.gov This interplay of lipids helps regulate membrane permeability and deformability. nih.gov Studies on artificial membranes have shown that cholesterol, a related sterol, significantly impacts membrane rigidity, fluidity, and permeability by interacting with other lipids. mdpi.com
Table 1: Research Findings on Sterol Impact on Membrane Properties
| Finding | Organism/System Studied | Key Implication | Source |
|---|---|---|---|
| Phytosterols control membrane fluidity and permeability. | Eukaryotic organisms | Essential for basic cell function. | researchgate.netresearchgate.net |
| This compound stabilizes lipid bilayers. | Plants | Crucial for membrane integrity under stress. | |
| Sterols and sphingolipids help membranes adapt to stress. | Plants (modeled in synthetic membranes) | Important for responding to environmental challenges. | nih.gov |
This compound is a significant component of lipid rafts in plant cell membranes. Lipid rafts are specialized microdomains within the plasma membrane enriched in sterols and sphingolipids. nih.govplos.orgfrontiersin.org These domains are involved in various cellular processes, including signal transduction and protein trafficking. plos.orgfrontiersin.org
Research on Medicago truncatula has shown that lipid raft domains in the root plasma membranes are enriched in delta(7)-sterols, with spinasterol being a major component. nih.gov The specific composition of these rafts, including the presence of this compound, is believed to be crucial for their function in organizing cellular processes. The concept of lipid rafts suggests that these dynamic, nanometer-sized domains can coalesce to form larger, functional platforms for processes like cell surface receptor signaling. embopress.org
Regulation of Membrane Fluidity and Permeability
Signal Transduction and Hormonal Precursors in Plants
Beyond its structural role, this compound is a key player in plant signaling pathways, primarily as a precursor to a class of steroid hormones. researchgate.net
This compound is a critical intermediate in the biosynthesis of brassinosteroids, a class of phytohormones that regulate a wide array of growth and developmental processes in plants. researchgate.net Brassinosteroids are involved in cell expansion, cell division, and vascular differentiation. mdpi.com
The biosynthesis of brassinosteroids from sterol precursors is a complex pathway. Enzymes such as DWARF7/STE1 (delta-7 sterol C-5 desaturase), DWARF5 (delta-7 reductase), and DWARF1 are involved in the conversion of sterol intermediates. nih.govbiorxiv.orgresearchgate.net These enzymes are not only crucial for brassinosteroid synthesis but also function in the biosynthesis of major structural sterols like sitosterol (B1666911). nih.govbiorxiv.orgnih.gov For instance, the conversion of episterol (B45613) to campesterol (B1663852), a direct precursor of brassinosteroids, involves sequential reactions catalyzed by DWF7, DWF5, and DWF1. nih.govbiorxiv.org Mutants deficient in these enzymes exhibit aberrant plant development, highlighting the importance of this pathway. nih.gov
Table 2: Key Enzymes in the Brassinosteroid Biosynthetic Pathway
| Enzyme | Function | Significance | Source |
|---|---|---|---|
| DWARF7/STE1 | Catalyzes C-5 desaturation of delta-7 sterols. | A key step in converting sterol precursors. | nih.govresearchgate.netbiorxiv.org |
| DWARF5 | Catalyzes the reduction of the delta-7 double bond. | Essential for the formation of campesterol. | nih.govbiorxiv.orgnih.gov |
Roles in Plant Physiology and Development
The influence of this compound extends to fundamental aspects of plant physiology and development, largely through its role in membrane structure and as a brassinosteroid precursor. researchgate.net
Through its role in brassinosteroid biosynthesis, this compound indirectly influences cell division and elongation, which are primary drivers of plant growth. mdpi.com Brassinosteroids are known to promote both cell elongation and cell division. mdpi.com Early studies on the effects of brassins (the initial name for brassinosteroids) demonstrated their ability to increase both cell elongation and cell division in bean internode assays. mdpi.com
Plant growth is a result of a coordinated balance between cell division in meristems and subsequent cell elongation. nih.govzobodat.at Hormones like auxin and brassinosteroids play a critical role in this process. mdpi.commdpi.com The acceleration of root growth, for example, has been linked to an increased number of dividing cells in the meristem, which then undergo elongation. nih.gov The regulation of these processes is fundamental to a plant's ability to grow and respond to its environment. zobodat.at
Contribution to Cell Polarity and Pattern Formation
Plant sterols, including this compound, are integral components of cellular membranes and are essential for establishing cellular polarity and proper pattern formation during plant development. nih.govmdpi.com They contribute to the integrity, fluidity, and permeability of the membrane lipid bilayer. nih.govmdpi.com Furthermore, plant sterols are involved in the formation of lipid rafts, which are specialized membrane microdomains that play a critical role in cellular signaling and the establishment of cellular polarity. nih.govmdpi.com The correct composition and distribution of sterols within the membrane are vital for these processes, ensuring that cells orient and differentiate correctly to form functional tissues and organs.
Impact on Cellulose (B213188) Accumulation
The synthesis and accumulation of cellulose, the primary structural component of plant cell walls, are also influenced by sterol composition. nih.gov Research has indicated that alterations in sterol profiles can affect cellulose content, which directly impacts plant architecture. researchgate.net For instance, studies have shown that sterol glycosides, which can be derivatives of stigmasterol (B192456), negatively regulate cellulose synthesis in certain plant species. nih.gov This suggests a complex regulatory network where sterols and their conjugated forms modulate the production of cellulose, thereby influencing the structural integrity of the plant. nih.gov
Responses to Biotic and Abiotic Environmental Stressors in Plants
Plants constantly face a variety of environmental challenges, and this compound and related phytosterols are key players in their response mechanisms.
Defense Mechanisms Against Pathogens and Herbivores (e.g., Spider Mite Infestation)
Plants have evolved sophisticated defense strategies against pathogens and herbivores, and phytosterols are an important part of this arsenal. wikipedia.org Upon attack, plants can alter their sterol composition to reinforce cell membranes and produce defensive compounds. For example, in response to spider mite infestation, some plants increase the production of phytosterols like stigmasterol. nih.gov This change in sterol concentration is believed to enhance membrane stability and the function of lipid rafts, which are involved in defense signaling. nih.gov Spider mites, such as the two-spotted spider mite (Tetranychus urticae), cause damage by piercing plant cells and feeding on their contents, leading to stippling, bronzing, and leaf drop. bayer.usfarmonaut.comucanr.edu The plant's ability to modify its sterol profile is a crucial defense mechanism to withstand such herbivory. nih.gov
Adaptation to Environmental Stress (e.g., Drought, Thermal Shock, Metal Tolerance, UV Radiation)
This compound and other phytosterols are also critical for a plant's ability to adapt to various abiotic stressors.
Drought: During drought conditions, an accumulation of major sterols, including stigmasterol, has been observed in some plant species. mdpi.com This increase is thought to contribute to drought tolerance by maintaining membrane integrity and function under water-deficient conditions. mdpi.comresearchgate.netfrontiersin.org
Thermal Shock: Plants respond to both high and low temperature stress by adjusting their sterol composition. nih.govmdpi.com Changes in the ratio of different sterols, such as the stigmasterol to β-sitosterol ratio, can alter membrane fluidity, helping the plant to cope with thermal shock. mdpi.comnih.gov
Metal Tolerance: Heavy metal toxicity is a significant environmental stressor for plants. nih.govnih.govmdpi.com Alterations in sterol content, including a decrease in stigmasterol, have been linked to increased resistance to certain heavy metals by reducing plasma membrane permeability. researchgate.net
UV Radiation: Exposure to ultraviolet (UV) radiation can induce a range of stress responses in plants. jumplights.comfao.orgnih.govnih.gov Studies have shown that UV-B radiation can lead to an increase in the levels of certain sterols, including stigmasterol, in the leaves of some plant species, suggesting a protective role against UV-induced damage. mdpi.comresearchgate.net
Table 1: Role of Stigmasterol (a related Δ5-sterol) in Plant Abiotic Stress Response
| Stressor | Plant Species | Observed Effect on Stigmasterol | Reference |
| Drought | Rice (Oryza sativa) | Increased accumulation in tolerant cultivars | researchgate.net |
| Salt | Brassica oleracea | Increased levels in the plasma membrane of roots | nih.gov |
| Heat | Lactuca sativa | Higher accumulation in thermal-tolerant buds | nih.gov |
| UV Radiation | Withania somnifera | Increased levels in leaves | researchgate.net |
| Heavy Metals | General observation | Decreased levels can lower membrane permeability and increase resistance | researchgate.net |
Ecological and Inter-Species Interactions
The role of this compound extends beyond the individual plant to influence its interactions with other organisms in the ecosystem.
Dietary Requirements in Sterol-Auxotrophic Organisms (e.g., Insects)
Many organisms, including all insects, are sterol-auxotrophs, meaning they cannot synthesize sterols de novo and must obtain them from their diet. dergipark.org.trmdpi.comucr.edu Phytophagous insects acquire sterols by consuming plants. dergipark.org.tr While many insects can convert various plant sterols into cholesterol, which is essential for their development and reproduction, some species have highly specific sterol requirements. dergipark.org.tr For instance, the fruit fly Drosophila pachea specifically requires 7-stigmasten-3β-ol (an alternative name for this compound), which it obtains from its host, the senita cactus. dergipark.org.tr This highlights the critical ecological link between the plant's chemical composition and the survival of the insects that depend on it. Sterol deficiency in insects can lead to developmental arrest and reduced reproductive success. dergipark.org.trmdpi.com
Role in Plant-Fungus Interactions (e.g., Elicitor Perception)
The interaction between plants and pathogenic fungi is a complex molecular arms race. Plants have evolved sophisticated surveillance systems to detect invading fungi through molecules known as Microbe-Associated Molecular Patterns (MAMPs). Upon detection, a cascade of defense responses is initiated. Fungal sterols, such as ergosterol (B1671047), are recognized as MAMPs by plants, triggering these defense mechanisms. mdpi.comwiley.com While this compound is a phytosterol (a plant-derived sterol), its significance in plant-fungus interactions emerges from the broader context of sterol metabolism and the crucial role these lipids play in the integrity and function of cell membranes for both the plant and the invading fungus.
Plants respond to pathogen attacks or the presence of elicitors by altering their metabolic pathways, including the biosynthesis of sterols. nih.gov Research has shown that when plant cells are challenged with fungal elicitors, the biosynthesis of their own sterols can be suppressed. nih.gov This is part of a wider defensive strategy. The composition of sterols within a plant's membranes is crucial for its defense, as it can influence membrane fluidity and the function of membrane-bound proteins involved in pathogen recognition and signaling. mdpi.com
A critical aspect of this interaction involves pathogenic oomycetes, such as those from the Phytophthora genus. These organisms are sterol auxotrophs, meaning they cannot synthesize their own sterols and must acquire them from their host plant for growth and reproduction. mdpi.comnih.gov This dependency places the host's sterol composition at the center of the host-pathogen dynamic.
Interestingly, while being sterol auxotrophs, some of these pathogens have retained specific enzymes that allow them to modify the sterols they acquire from the plant. One such key enzyme is the Δ7-sterol reductase. mdpi.comnih.gov This enzyme is capable of converting Δ7-sterols into other forms that may be more suitable for the pathogen's needs. For instance, studies on Phytophthora capsici have shown that its Δ7-sterol reductase (PcDHCR7) can convert ergosterol into brassicasterol, demonstrating its activity in modifying sterol structures. frontiersin.org This enzymatic capability highlights the importance of Δ7-sterols, including intermediates like this compound, as potential substrates that the pathogen can metabolize. The ability of a pathogen to modify host sterols is a crucial aspect of its virulence and survival within the plant.
The table below summarizes key findings related to sterol metabolism in plant-pathogen interactions, providing context for the role of Δ7-sterols.
| Research Finding | Organism(s) Studied | Key Outcome | Citation |
| Fungal sterol ergosterol is recognized as a MAMP by plants, triggering defense responses. | General | Establishes sterols as key molecules in pathogen recognition. | mdpi.comwiley.com |
| Plant sterol biosynthesis is suppressed in response to fungal elicitors. | Tobacco | Indicates a strategic metabolic shift in the plant during an immune response. | nih.gov |
| Oomycetes like Phytophthora are sterol auxotrophs and depend on host sterols. | Phytophthora spp. | Highlights the critical role of the host's sterol pool for pathogen survival. | mdpi.comnih.gov |
| Phytophthora species possess a Δ7-sterol reductase enzyme. | Phytophthora capsici | This enzyme allows the pathogen to modify host-derived Δ7-sterols. | frontiersin.org |
| Changes in the ratio of stigmasterol to β-sitosterol affect plant defense responses. | Arabidopsis thaliana | Demonstrates that alterations in the plant's sterol profile can modulate its defense capabilities. | wiley.com |
Analytical Methodologies for Research
Extraction and Sample Preparation Techniques for Various Matrices
The initial and critical step in the analysis of delta(7)-stigmastenol involves its extraction from the source material and subsequent purification to remove interfering substances. The choice of method is dictated by the nature of the matrix, which commonly includes vegetable oils, seeds, and other plant tissues.
A prevalent technique for extracting sterols from lipid-rich matrices like vegetable oils is saponification. This process involves heating the sample with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH). Saponification serves to break down triglycerides into glycerol (B35011) and fatty acid salts (soaps), liberating the unsaponifiable matter, which contains the sterols. Following saponification, the unsaponifiable fraction is typically recovered through liquid-liquid extraction using a nonpolar solvent like diethyl ether or hexane (B92381).
For solid samples such as plant seeds or tissues, a direct solvent extraction is often employed prior to saponification. This may involve grinding the sample and extracting it with a solvent system capable of solubilizing lipids and sterols.
Further purification of the sterol fraction can be achieved using techniques like Solid-Phase Extraction (SPE). SPE cartridges with specific sorbents can selectively retain interfering compounds while allowing the sterols to be eluted, resulting in a cleaner sample for subsequent chromatographic analysis. The selection of appropriate internal standards is also a crucial aspect of sample preparation to ensure accurate quantification.
A summary of common extraction techniques is provided in the table below.
Table 1: Summary of Extraction and Sample Preparation Techniques for Δ⁷-Stigmastenol| Technique | Matrix | Description | Key Steps |
|---|---|---|---|
| Saponification | Vegetable Oils, Fats | Hydrolysis of ester linkages in lipids to release the unsaponifiable fraction containing sterols. | 1. Addition of alcoholic KOH. 2. Heating/refluxing the mixture. 3. Liquid-liquid extraction of the unsaponifiable matter. |
| Solvent Extraction | Plant Seeds, Tissues | Direct extraction of lipids and sterols from solid matrices using organic solvents. | 1. Grinding or homogenization of the sample. 2. Extraction with solvents like hexane or chloroform/methanol mixtures. |
| Solid-Phase Extraction (SPE) | Crude Extracts | Purification technique to remove interfering compounds and isolate the sterol fraction. | 1. Conditioning the SPE cartridge. 2. Loading the sample extract. 3. Washing to remove impurities. 4. Eluting the target analytes (sterols). |
Chromatographic Separation Techniques
Chromatography is indispensable for separating this compound from other structurally similar phytosterols (B1254722) present in the purified extract. Both gas and liquid chromatography are widely utilized for this purpose.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like sterols. Due to the low volatility of sterols, they are often derivatized prior to GC analysis to increase their volatility and improve chromatographic peak shape. A common derivatization method is silylation, which converts the hydroxyl group of the sterol into a trimethylsilyl (B98337) (TMS) ether.
The separation is typically performed on a capillary column coated with a non-polar or medium-polarity stationary phase. For detection, a Flame Ionization Detector (FID) can be used for quantification due to its wide linear range and high sensitivity to hydrocarbons.
For unambiguous identification, GC is often coupled with a Mass Spectrometer (GC-MS). The mass spectrometer provides mass spectral data, which serves as a molecular fingerprint for the compound, allowing for confident identification based on its fragmentation pattern and comparison with spectral libraries. The retention time in the chromatogram combined with the mass spectrum provides a high degree of certainty in the identification of this compound.
Table 2: Typical GC Parameters for Δ⁷-Stigmastenol Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Derivatization | Silylation (e.g., with BSTFA + TMCS) | Increases volatility and thermal stability. |
| Column | Capillary column (e.g., DB-5ms, HP-5) | Separates individual sterols based on their boiling points and interaction with the stationary phase. |
| Injector Temperature | ~250-300 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Ramped from a lower to a higher temperature (e.g., 180 °C to 280 °C) | Allows for the separation of a range of compounds with different volatilities. |
| Detector | FID or MS | FID for quantification, MS for identification. |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer alternative methods for sterol analysis, particularly for samples that are thermally labile or when derivatization is not desirable. These techniques separate compounds based on their partitioning between a mobile phase and a stationary phase.
For sterol analysis, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile, methanol, or isopropanol. Detection can be achieved using a UV detector, although the sensitivity may be limited due to the weak chromophore in the sterol structure.
The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) significantly enhances both selectivity and sensitivity. UPLC utilizes smaller particle sizes in the column, leading to higher resolution and faster analysis times compared to conventional HPLC. The MS/MS detector allows for highly selective monitoring of specific precursor-to-product ion transitions, which is a powerful tool for quantifying low levels of this compound in complex matrices, even without complete chromatographic separation from isomers.
Gas Chromatography (GC-FID, GC-MS)
Spectroscopic and Spectrometric Characterization
Following chromatographic separation, spectroscopic and spectrometric techniques are employed for the definitive structural confirmation and characterization of this compound.
Mass spectrometry is a cornerstone for the identification of phytosterols. When analyzed by GC-MS, the silylated derivative of this compound exhibits a characteristic mass spectrum. The molecular ion peak (M+) for the TMS derivative of this compound (C36H64OSi) is observed at m/z 484. The fragmentation pattern is crucial for distinguishing it from other stigmastenol isomers. Key fragment ions arise from the cleavage of the steroid nucleus and the side chain, providing structural information.
Tandem mass spectrometry (MS/MS) provides even greater structural detail. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The fragmentation pathways are characteristic of the molecule's structure, allowing for the differentiation of isomers with subtle structural differences.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of a molecule. Both ¹H NMR and ¹³C NMR are utilized to determine the precise connectivity of atoms and the stereochemistry of this compound.
¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals are all used to piece together the structure. For this compound, characteristic signals include those for the olefinic proton at the C-7 position, the protons of the methyl groups, and the proton at the C-3 position adjacent to the hydroxyl group.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and chemical environment. The signals for the olefinic carbons at C-7 and C-8 are particularly important for confirming the position of the double bond. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive proof of the structure.
A summary of key NMR data is presented below.
Table 3: Selected NMR Data for the Characterization of Δ⁷-Stigmastenol
| Nucleus | Key Signal (Chemical Shift, δ) | Structural Assignment |
|---|---|---|
| ¹H NMR | ~5.15 ppm (broad singlet) | Olefinic proton at C-7 |
| ~3.5 ppm (multiplet) | Proton at C-3 (adjacent to -OH) | |
| ~0.5-1.0 ppm | Methyl group protons (e.g., C-18, C-19, C-21, C-26, C-27, C-29) | |
| ¹³C NMR | ~140 ppm | Olefinic carbon C-8 |
| ~117 ppm | Olefinic carbon C-7 | |
| ~71 ppm | Carbon C-3 (bearing the -OH group) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of organic compounds, including this compound. The technique provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group at the C-3 position. The broadness of this peak is a result of hydrogen bonding. spectroscopyonline.com
C-H Stretching: Absorptions corresponding to the stretching vibrations of carbon-hydrogen bonds in the sterol nucleus and the side chain would appear in the range of 2850-3000 cm⁻¹.
C=C Stretching: The double bond within the sterol nucleus at the C-7 position would give rise to a weak to medium absorption band around 1640-1680 cm⁻¹.
C-O Stretching: A distinct absorption band for the carbon-oxygen single bond of the hydroxyl group is expected in the 1000-1260 cm⁻¹ region.
Near-infrared (NIR) spectroscopy, coupled with chemometric techniques, has also been explored for the rapid and non-destructive analysis of phytosterols in edible oils. nih.gov This approach offers a faster alternative to traditional chromatographic methods for quantitative purposes. researchgate.net
Quantitative Analysis and Derivatization Strategies
Accurate quantification of this compound, often present as a minor component in complex mixtures, necessitates robust analytical strategies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful tool for separating and quantifying sterols. researchgate.netmdpi.com However, due to the low volatility and polar nature of sterols, derivatization is a critical prerequisite for successful GC analysis. jfda-online.comaocs.org
Derivatization: The primary purpose of derivatization is to convert the polar hydroxyl group of this compound into a less polar, more volatile, and more thermally stable functional group. jfda-online.com This improves peak shape, reduces tailing, and enhances detector response. aocs.org The most common derivatization method is silylation , which involves reacting the sterol with a silylating agent to form a trimethylsilyl (TMS) ether. aocs.orgresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. aocs.orggcms.cz
A typical derivatization procedure for this compound for GC analysis involves:
Isolation of the unsaponifiable matter containing the sterols. researchgate.netaocs.org
Drying the extract thoroughly.
Adding a silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine).
Heating the mixture to ensure complete reaction.
Direct injection of the derivatized sample into the GC system.
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative to GC and can sometimes be performed without derivatization. nih.govtandfonline.com Reversed-phase HPLC with C8 or C18 columns is commonly used for phytosterol separation. mdpi.com Detection is often achieved using a UV detector, although the response for sterols can be low, or more sensitively with a mass spectrometer (LC-MS). nih.govtandfonline.com LC-MS provides both quantification and structural confirmation. nih.gov
The selection of the analytical method often depends on the sample matrix, the required sensitivity, and the availability of instrumentation. For instance, the International Olive Council (IOC) has established official methods, often involving capillary-column gas chromatography, for the determination of this compound in olive oil to assess its purity. oliveoiltimes.comscialert.net
Interactive Data Table: Quantitative Analysis Methods for this compound
| Analytical Technique | Detector | Derivatization Required | Common Derivatizing Agent | Key Application |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Yes | Silylation (e.g., BSTFA) | Quantification in oils and fats |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Yes | Silylation (e.g., BSTFA) | Identification and quantification |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | No (but can be done) | - | Analysis of phytosterols in foods |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | No (but can be done) | - | Sensitive detection and structural analysis |
Advancements in High-Throughput Screening and Computational Methods
Modern research in phytosterols is increasingly benefiting from advancements in high-throughput screening (HTS) and computational approaches. These technologies accelerate the discovery and characterization of bioactive compounds like this compound.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of samples. In the context of phytosterols, HTS can be used to screen plant extracts or compound libraries for specific biological activities. chemfaces.com For example, HTS methodologies have been employed to identify mutants in plants with altered triterpene synthesis, leading to the accumulation of specific sterols like delta(7)-avenasterol. chemfaces.com While direct HTS applications for this compound are not extensively documented, the principles are applicable for screening its presence in various natural sources or for evaluating its biological effects in cellular assays. Compound libraries containing a variety of steroids, including delta(7)-avenasterol, are available for such screening purposes. chemfaces.combiocrick.com
Computational Methods: Computational tools, particularly in the realm of computer-aided drug design (CADD), are becoming indispensable in modern chemical and biological research. frontiersin.org These methods can predict the properties and potential biological activities of molecules like this compound, thereby guiding experimental work.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. frontiersin.org It can be used to hypothesize the mechanism of action of this compound by identifying potential protein targets.
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-protein complex over time, providing insights into the binding affinity and interaction dynamics. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): While not specifically detailed for this compound in the search results, QSAR models can be developed to correlate the chemical structure of phytosterols with their biological activities.
These computational methods can accelerate the identification of potential therapeutic applications for natural compounds and help in prioritizing them for further experimental validation. frontiersin.org Furthermore, computational biology plays a role in constructing metabolic networks, which can include the biosynthesis pathways of sterols. nih.gov
The integration of these advanced analytical and computational methods is poised to deepen our understanding of this compound's role in plant physiology and its potential applications in human health.
Biotechnological and Biochemical Research Applications
Metabolic Engineering of Organisms for Sterol Profile Modulation
The manipulation of sterol biosynthetic pathways in microorganisms and plants is a significant area of metabolic engineering, aimed at producing high-value compounds for pharmaceuticals and nutraceuticals. While the direct engineering of organisms to overproduce delta(7)-stigmastenol is not extensively documented, research into the production of other phytosterols (B1254722) provides a clear framework for how its levels could be modulated.
In the yeast Saccharomyces cerevisiae, a common host for metabolic engineering, pathways have been successfully engineered to produce phytosterols like campesterol (B1663852) and β-sitosterol. biorxiv.org This often involves the introduction of several plant-specific genes, such as those encoding for Δ7-sterol-C5-desaturase (DWF7), 7-dehydrocholesterol (B119134) reductase (DWF5), and Δ24-sterol reductase (DWF1), into the yeast genome. biorxiv.org Since this compound is a key intermediate in these pathways, the targeted expression or modification of enzymes that act upstream and downstream of its formation could lead to its accumulation. For instance, knocking out or down-regulating the Δ7-sterol-C5-desaturase, the enzyme that converts Δ7-sterols into Δ5,7-sterols, could potentially lead to an increase in the this compound pool. nih.gov
Similarly, studies in plants have shown that overexpressing specific genes can alter the sterol profile. For example, enhancing the expression of a sterol desaturase gene has been used to increase stigmasterol (B192456) production. researchgate.net Research on plant tissue cultures has also revealed that different growing conditions can lead to the production of different sterols; callus tissue, for instance, has been found to produce Δ7-stigmastanol, a derivative of this compound, which was not present in the whole plant. researchgate.net This suggests that manipulating culture conditions or the expression of key biosynthetic genes in plants or microalgae could be a viable strategy for modulating this compound levels. researchgate.netfrontiersin.org
Use as a Model Compound for Investigating Sterol Biosynthesis and Metabolism
This compound serves as an important model compound for the scientific investigation of sterol biosynthesis and metabolism. Its status as a key intermediate in the pathway leading to common plant sterols like β-sitosterol makes it an ideal tool for tracing metabolic processes and elucidating complex biosynthetic routes.
Researchers utilize this compound and its labeled precursors to map the enzymatic steps involved in sterol production and to identify the enzymes responsible for specific transformations. A prominent example is its use as a substrate in enzymatic bioassays. Microsomes isolated from maize seedlings have been used to study the activity of Δ7-sterol C5(6)-desaturase, the enzyme that introduces a double bond into the sterol B-ring. nih.gov By incubating these microsomal preparations with Δ7-sterols, including this compound, researchers can measure the formation of the corresponding Δ5,7-sterol products, thereby characterizing the enzyme's kinetics, substrate specificity, and cofactor requirements. nih.gov Such studies have been fundamental in confirming the biosynthetic sequence in plants proceeds from a Δ7-sterol to a Δ5,7-sterol and finally to a Δ5-sterol. nih.gov This foundational knowledge is crucial for both basic biological research and for biotechnological applications, such as the engineering of microbes to produce specific, high-value sterols.
Enzymatic Biotransformations and Derivatization Research
Research into the modification of this compound focuses on creating derivatives for both analytical purposes and for potentially enhancing its biological activity. For analytical applications like gas chromatography (GC-FID), free sterols are often derivatized to increase their volatility and improve detection. A common method involves converting the hydroxyl group of this compound into a trimethylsilyl (B98337) (TMS) ether.
While specific studies on the enzymatic biotransformation of this compound are limited, extensive research on the derivatization of the structurally similar phytosterol, stigmasterol, highlights the potential for creating novel analogues. Stigmasterol, which possesses the same core structure but a different double bond pattern, has been chemically modified through various reactions to produce derivatives with improved pharmacological properties. nih.gov These reactions include:
Acetylation: Conversion of the hydroxyl group to an acetate (B1210297) ester. nih.gov
Oxidation: Transformation of the hydroxyl group into a ketone. nih.govacs.org
Epoxidation: Addition of an oxygen atom across a double bond to form an epoxide ring. nih.gov
Dihydroxylation: The addition of two hydroxyl groups across a double bond. nih.gov
These chemical modifications aim to generate structural analogues with enhanced bioactivity, such as improved anticancer effects. nih.gov The successful synthesis of these stigmasterol derivatives provides a strong precedent for applying similar derivatization strategies to this compound to explore its therapeutic potential.
Pre-clinical and In Vitro Studies on Biological Activities
Pre-clinical and in vitro research has begun to explore the potential health benefits of phytosterols, including this compound and its close relatives. These studies investigate the mechanisms behind their anti-inflammatory, antioxidant, and anti-cancer properties.
Phytosterols as a class are recognized for their anti-inflammatory potential. While direct studies on this compound are not abundant, research on structurally similar compounds provides significant insights. Stigmasterol, for example, has been shown to exhibit anti-inflammatory and immune-regulatory effects. mdpi.com Studies on extracts from Vernonia nigritiana, containing polyhydroxylated stigmasterol glycosides, demonstrated significant anti-oedema activity in mouse models. researchgate.net A key mechanism identified was the inhibition of the transcription factor NF-κB, a central regulator of inflammatory responses. researchgate.net
Furthermore, topical application of an extract from Eryngium foetidum, which contains various phytosterols including the related delta 7-avenasterol, was found to reduce auricular oedema in mice in both acute and chronic inflammation models. chemfaces.comnih.gov This effect was associated with a strong reduction in myeloperoxidase activity, an enzyme indicative of neutrophil infiltration into inflamed tissue. chemfaces.comnih.gov These findings suggest that delta(7)-sterols may exert anti-inflammatory effects by modulating key inflammatory pathways and mediators, providing a basis for investigating the specific mechanisms of this compound in animal models of inflammation.
The antioxidant properties of phytosterols are a key area of investigation. These compounds are thought to protect cells from damage caused by reactive oxygen species (ROS). Studies on stigmasterol have shown that it can reduce ROS production and enhance the activity of endogenous antioxidant enzymes. mdpi.com A lipophilic fraction from Polyscias fruticosa leaves, containing stigmasterol and another Δ7-sterol, (3β,5α)-stigmasta-7,16-dien-3-ol, demonstrated notable antioxidant activity. nih.gov
Mechanistic studies revealed that these compounds had a high binding affinity for KEAP1, a protein that represses Nrf2, which is the master regulator of the antioxidant response. nih.gov By interacting with KEAP1, these sterols may promote the activation of the Nrf2 pathway, leading to the increased expression of protective antioxidant enzymes like catalase. nih.gov Other phytosterols have been shown to prevent oxidative stress by enhancing antioxidant enzyme levels and directly blocking the release of ROS. semanticscholar.org These cellular mechanisms provide a plausible framework for the potential antioxidant effects of this compound.
| Compound/Extract | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Stigmasterol | Reduces reactive oxygen species (ROS) production; enhances antioxidant enzyme activity. | Direct radical scavenging and upregulation of endogenous antioxidant defenses. | mdpi.com |
| Lipophilic fraction with Stigmasterol and (3β,5α)-stigmasta-7,16-dien-3-ol | Induction of catalase expression; strong binding affinity to KEAP1. | Activation of the Nrf2 antioxidant response pathway. | nih.gov |
| General Phytosterols (e.g., β-sitosterol) | Prevention of oxidative stress. | Enhancement of antioxidant enzymes and blocking ROS release. | semanticscholar.org |
The potential of phytosterols to inhibit cancer cell growth is an active area of research, with numerous studies focusing on the effects of stigmasterol. This compound has demonstrated the ability to suppress proliferation and induce apoptosis (programmed cell death) in a wide range of cancer cell lines, including breast, gastric, lung, and ovarian cancers. frontiersin.orgnih.gov
The mechanisms underlying these anti-cancer effects are multifaceted. Stigmasterol has been shown to trigger apoptosis by modulating key signaling pathways, such as inhibiting the pro-survival PI3K/Akt/mTOR and JAK/STAT pathways. frontiersin.orgnih.gov It can also induce apoptosis through mitochondria-mediated pathways, which involves the generation of ROS, disruption of the mitochondrial membrane potential, and activation of caspases. mdpi.comfrontiersin.org Furthermore, stigmasterol can halt the cell cycle, preventing cancer cells from dividing, by modulating the expression of regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgnih.gov
Research has also explored the chemical modification of stigmasterol to enhance its cytotoxic effects. Synthesized derivatives have shown improved activity against breast cancer cell lines compared to the parent compound. nih.gov While direct studies on this compound are less common, the extensive evidence for the anti-proliferative and pro-apoptotic activities of the structurally similar stigmasterol provides a strong rationale for investigating this compound for similar effects in cancer cell lines.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Gastric Cancer | Inhibition of the Akt/mTOR signaling pathway; induction of apoptosis and autophagy. | nih.gov |
| Lung Cancer | Inhibition of proliferation and promotion of apoptosis via targeting of the RORC transcription factor. | nih.gov |
| Ovarian Cancer | Induction of apoptosis by causing mitochondrial dysfunction and ROS production. | mdpi.com |
| Breast Cancer | Downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL); synthetic derivatives show improved cytotoxicity. | nih.govfrontiersin.org |
| General | Modulation of cyclin proteins and CDKs to cause cell cycle arrest. | frontiersin.org |
Modulation of Lipid Metabolism in Animal Models
Phytosterols are well-recognized for their impact on lipid metabolism, primarily their cholesterol-lowering effects. This compound is thought to contribute to these effects by competing with dietary cholesterol for absorption in the intestine. Although direct and extensive animal model studies on this compound are limited, research on related phytosterols provides a framework for its potential mechanisms.
In a study on mice fed a high-fat western-style diet, the administration of stigmasterol and β-sitosterol was found to significantly ameliorate fatty liver and metabolic abnormalities. nih.govnih.gov This included a reduction in hepatic total lipids, triacylglycerols, and cholesterol. nih.gov The mechanism for this effect is linked to a decrease in intestinal bile acid levels and a marked increase in fecal lipid excretion. nih.govnih.gov Stigmasterol, in particular, was noted to be more effective, potentially due to its ability to suppress the expression of genes involved in hepatic lipid synthesis. nih.govresearchgate.net
Animal experiments with stigmasterol have demonstrated its ability to promote the excretion of intestinal cholesterol, leading to a reduction in plasma cholesterol levels. mdpi.com In rats, dietary stigmasterol has been shown to lower plasma cholesterol by about 11% and inhibit both intestinal cholesterol absorption and hepatic cholesterol synthesis. researchgate.net Similarly, β-sitosterol has been shown to improve levels of total cholesterol, triglycerides, and LDL-C in preclinical models. jneonatalsurg.com Given the structural similarities, it is plausible that this compound exerts comparable effects on lipid metabolism. Research on amaranth (B1665344) oil, which contains this compound, has indicated cholesterol-lowering properties in animal models. hogrefe.com
Table 1: Effects of Related Phytosterols on Lipid Metabolism in Animal Models
| Compound | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Stigmasterol | Mice on high-fat diet | Ameliorated fatty liver; decreased hepatic total lipids, triacylglycerols, and cholesterol; increased fecal lipid excretion. | nih.govnih.gov |
| Rats | Lowered plasma cholesterol by ~11%; inhibited intestinal cholesterol absorption and hepatic cholesterol synthesis. | researchgate.net | |
| Mice | Promoted intestinal cholesterol excretion and reduced plasma cholesterol levels. | mdpi.com | |
| β-Sitosterol | Mice on high-fat diet | Ameliorated fatty liver and metabolic abnormalities; less effective than stigmasterol. | nih.govnih.gov |
| Rats | Normalized lipid profile in diabetic models. | nih.gov | |
| Phytosterol Mix | Rats | Reduced total cholesterol, LDL, and VLDL. | jneonatalsurg.com |
Neuroprotective Mechanisms in Pre-clinical Models
Phytosterols, including stigmasterol and β-sitosterol, have demonstrated potential neuroprotective effects in various pre-clinical models. mdpi.comresearchgate.net These compounds can cross the blood-brain barrier and may influence pathways related to neurodegeneration. researchgate.netnih.gov While direct evidence for this compound is sparse, the mechanisms elucidated for its structural relatives offer valuable insights.
Stigmasterol has been shown to possess anti-inflammatory and antioxidant properties that contribute to its neuroprotective profile. mdpi.comwiley.comspandidos-publications.com In pre-clinical studies, stigmasterol inhibited the production of pro-inflammatory mediators in macrophages. wiley.com In models of oxidative stress-induced neuronal cell death, pretreatment with stigmasterol was found to inhibit the production of reactive oxygen species (ROS), maintain mitochondrial membrane potential, and reduce apoptosis. mdpi.comnih.gov These effects are associated with the upregulation of antioxidant proteins like forkhead box O3a (FoxO3a) and the anti-apoptotic protein Bcl-2. mdpi.com
Furthermore, in a glutamate-induced neurotoxicity model, stigmasterol was observed to inhibit cell death and reduce ROS levels. mdpi.com It has also been found to reduce the expression of inflammatory markers such as NLRP3, IL-1β, IL-6, and TNF-α in cellular models. wiley.com
β-Sitosterol has also been noted for its potential to mitigate oxidative stress and enhance mitochondrial function, contributing to its neuroprotective capacity. researchgate.net Research on various phytosterols has highlighted their ability to inhibit the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease, by arresting the cleavage of the amyloid precursor protein (APP). researchgate.netnih.gov
Table 2: Neuroprotective Effects of Related Phytosterols in Pre-clinical Models
| Compound | Model | Neuroprotective Mechanism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Stigmasterol | Human neuronal cells (H₂O₂-induced stress) | Antioxidant, Anti-apoptotic | Inhibited ROS production; maintained mitochondrial membrane potential; upregulated FoxO3a and Bcl-2. | mdpi.comnih.gov |
| HT-22 cells (glutamate-induced toxicity) | Antioxidant | Inhibited cell death and reduced ROS levels. | mdpi.com | |
| Macrophage cells (LPS-induced) | Anti-inflammatory | Reduced expression of NLRP3, IL-1β, IL-6, and TNF-α. | wiley.com | |
| β-Sitosterol | General pre-clinical models | Antioxidant, Anti-inflammatory | Mitigates oxidative stress; enhances mitochondrial function. | researchgate.net |
| Phytosterol Mix | General pre-clinical models | Anti-inflammatory | Inhibit Aβ plaque formation; reduce neuroinflammation. | researchgate.netnih.gov |
Research Gaps, Challenges, and Future Perspectives
Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms
The biosynthetic pathway of delta(7)-stigmastenol is a branch of the complex plant sterol synthesis network, which begins with cycloartenol (B190886). frontiersin.org The formation of 24-ethyl sterols like stigmastenol involves the action of two key enzymes: S-adenosyl-L-methionine:sterol-C24-methyltransferase (SMT1) and C24-methylenesterol-C-methyltransferase (SMT2), which add the ethyl group to the side chain. frontiersin.orgoup.com The specific Δ⁷ double bond is a distinguishing feature, and its formation and subsequent modifications are critical steps. The conversion from Δ⁷-sterols to the more common Δ⁵-sterols is a mandatory sequence in many plants, catalyzed by a Δ⁷-sterol-C5-desaturase (encoded by genes like STE1/DWARF7) and a Δ⁵,⁷-sterol-Δ⁷-reductase (DWARF5). nih.govnih.gov this compound is an intermediate or final product within this pathway before such conversion occurs. frontiersin.org
A significant research gap is the full elucidation of alternative or novel biosynthetic routes that may lead to the accumulation of Δ⁷-sterols in certain organisms. While the general pathway is understood, the precise regulatory mechanisms that determine the ratio of Δ⁷-sterols to Δ⁵-sterols are not fully known. biorxiv.org These mechanisms likely involve complex feedback regulation and crosstalk with other metabolic pathways, such as fatty acid biosynthesis. frontiersin.org For instance, studies in the marine protist Schizochytrium sp. suggest a co-regulation between sterol and fatty acid synthesis is vital for maintaining lipid homeostasis. frontiersin.org Identifying the specific transcription factors and environmental signals that upregulate or downregulate the key enzymes is a major challenge for future research.
Table 1: Key Enzyme Families in this compound Biosynthesis
| Enzyme Family | Gene Examples | Function in Pathway | Citation |
| Sterol Methyltransferase (SMT) | SMT1, SMT2 | Catalyze the addition of methyl and ethyl groups at the C-24 position of the sterol side chain. oup.com | frontiersin.orgoup.com |
| Sterol Methyl Oxidase (SMO) | SMO2 | Involved in the demethylation at the C-4 position. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Δ⁷-Sterol-C5-Desaturase | STE1 / DWARF7 | Introduces a double bond at the C-5 position, converting Δ⁷-sterols to Δ⁵,⁷-sterols. nih.govnih.gov | nih.govnih.govbiorxiv.org |
| Δ⁵,⁷-Sterol-Δ⁷-Reductase | DWARF5 | Reduces the C-7 double bond to form Δ⁵-sterols. nih.gov | nih.govbiorxiv.org |
| Cytochrome P450s | CYP710A | A family of enzymes that can catalyze reactions like C-22 desaturation. researchgate.net | researchgate.net |
Computational and Systems Biology Approaches to Sterol Metabolism
The biosynthesis of sterols involves a complex and interconnected network of enzymes and regulatory factors. frontiersin.org Computational and systems biology offer powerful tools to model and understand this complexity. frontiersin.org These approaches can integrate genomic data, transcriptomics, and metabolomics to build predictive models of metabolic pathways. frontiersin.org
While specific computational models for this compound are not yet widely published, the framework for such studies exists. For example, in silico analysis of the Schizochytrium genome helped to elucidate its sterol biosynthesis pathway, revealing a chimeric organization with features from both algae and animals. nih.gov Flux balance analysis (FBA) is another computational technique that can predict metabolic fluxes through a network, identifying rate-limiting steps and potential targets for metabolic engineering. The analytical challenges in measuring fluxes of closely related sterol intermediates have been a major obstacle, but stable isotope labeling combined with mass spectrometry can provide the data needed for these models. elifesciences.org
Future research can apply these computational approaches to:
Model the entire phytosterol network in various plant species to predict how genetic or environmental perturbations affect the accumulation of this compound.
Perform phylogenetic analysis of key enzymes like Δ⁷-sterol-C5-desaturase across different species to understand the evolutionary pressures leading to varied sterol profiles. oup.comnih.gov
Use molecular docking simulations to investigate the substrate specificity of enzymes involved in the Δ⁷-sterol pathway.
Sustainable Production and Biotechnological Valorization Strategies
Currently, phytosterols (B1254722) are primarily extracted from vegetable oils, a process that can have sustainability and scalability limitations. frontiersin.orgmurdoch.edu.au There is growing interest in developing sustainable biotechnological platforms for the production of specific, high-value phytosterols. frontiersin.org Microalgae and engineered microorganisms like the yeast Saccharomyces cerevisiae are promising chassis for this purpose. frontiersin.orgaiche.org Microalgae are particularly attractive due to their rapid growth, biochemical diversity, and ability to be cultivated in controlled systems. frontiersin.orgfrontiersin.org Several microalgal species are known to produce a diverse array of sterols, and their sterol content can be influenced by cultivation conditions like light, temperature, and nutrients. frontiersin.orgnih.gov
Metabolic engineering provides a powerful strategy for enhancing the production of desired sterols. aiche.orgnih.gov Key strategies that could be applied for this compound production include:
Heterologous Gene Expression: Introducing key plant enzymes into a microbial host like yeast. biorxiv.orgacs.org
Blocking Competing Pathways: Inactivating genes that divert metabolic flux towards unwanted products. For instance, in yeast, knocking out the endogenous ergosterol (B1671047) pathway (e.g., the ERG5 gene) is a common strategy to prevent the conversion of intermediates away from the desired phytosterol product. biorxiv.org
Preventing Sterol Esterification: Heterologously produced sterols are often converted to steryl esters in yeast, which can limit their availability for downstream enzymes. nih.govacs.org Inactivating yeast acyltransferases can increase the pool of free sterols. aiche.org
These biotechnological platforms not only offer a route for sustainable production but also for valorization, where this compound could serve as a precursor for the synthesis of other valuable bioactive compounds, such as certain brassinosteroids or other steroids. nih.govmatilda.science
Q & A
Q. What analytical techniques are recommended for quantifying delta(7)-Stigmastenol in plant matrices?
To quantify this compound, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. Sample preparation involves saponification to remove glycerides, followed by solid-phase extraction (SPE) to isolate sterols. Validation requires using certified reference materials and spike-recovery tests to ensure accuracy. For olive oil analysis, GC-MS with a polar capillary column (e.g., DB-5) effectively separates this compound from other sterols, with detection limits as low as 0.05% of total sterols .
Q. How can researchers ensure accurate identification of this compound in complex lipid extracts?
Combine spectral matching (using NIST/HPCH libraries) with retention index comparisons to differentiate this compound from structurally similar sterols like delta-5-avenasterol. Confirmation can be achieved via nuclear magnetic resonance (NMR) for purified fractions. For reproducibility, include internal standards (e.g., 5α-cholestane) and validate methods across multiple laboratories .
Q. What are critical steps in sample preparation to prevent this compound degradation?
Avoid high temperatures during extraction; use nitrogen atmospheres to limit oxidation. Store samples at -20°C in amber vials with antioxidants (e.g., BHT). For plant tissues, lyophilization prior to extraction preserves sterol integrity .
Advanced Research Questions
Q. How should experiments be designed to investigate environmental impacts on this compound biosynthesis?
Use factorial designs to test variables like soil pH, pathogen exposure (e.g., olive fly infestation), and drought stress. For example, in olive oil studies, controlled field trials with replicated plots can isolate the effect of infection on sterol profiles. Pair HPLC analysis with transcriptomic data to link environmental stressors to biosynthetic enzyme expression (e.g., cycloartenol synthase) .
Q. What statistical approaches resolve contradictions in reported this compound levels across studies?
Conduct meta-analyses to harmonize data from disparate sources, adjusting for variables like extraction methods or cultivar differences. For instance, in GM canola studies, multivariate ANOVA can identify whether observed differences in this compound levels (e.g., 0.2% vs. 0.5%) fall within natural variability or reflect true biological effects .
Q. How can transcriptomic and metabolomic data be integrated to study this compound pathways?
Combine RNA-seq data (identifying upregulated genes in sterol biosynthesis) with LC-MS metabolomic profiles. Tools like KEGG Pathway Mapper or MetaboAnalyst can map gene-metabolite interactions. For example, co-expression of CAS1 (cycloartenol synthase) with this compound accumulation in Panax species validates pathway activity .
Q. What methodologies validate this compound quantification in novel plant sources?
Follow International Union of Pure and Applied Chemistry (IUPAC) guidelines:
Q. How can genetic modification impact this compound levels in oilseed crops?
Compare transgenic lines (e.g., herbicide-tolerant canola) with wild types using randomized block field trials. Analyze sterol profiles via GC-MS and apply Tukey’s HSD test to determine significance. For example, GM canola line LBFLFK showed this compound levels within natural variability (0.1–0.3%), supporting biosafety .
Q. What experimental controls are essential for studying enzymatic regulation of this compound synthesis?
Use gene knockout mutants (e.g., CRISPR/Cas9-edited CYP51 lines) alongside wild-type plants. Monitor sterol intermediates via tandem MS and measure enzyme kinetics (Km/Vmax) in vitro. Include negative controls (heat-inactivated enzymes) and biological replicates (n ≥ 3) .
Q. How do storage conditions affect this compound stability in olive oil?
Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and oxygen exposure can model degradation. Monitor sterol oxidation products (e.g., 7-ketosterols) via GC-MS. For long-term storage, recommend nitrogen-flushed containers and dark environments to minimize photodegradation .
Methodological Considerations
- Data Analysis : Use principal component analysis (PCA) to distinguish this compound’s contribution to phytosterol profiles. For dose-response studies, apply nonlinear regression models (e.g., Hill equation) .
- Literature Synthesis : Systematically review studies using PRISMA guidelines, documenting search strings (e.g., "this compound AND biosynthesis") and inclusion criteria (peer-reviewed articles, 2000–2025) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
